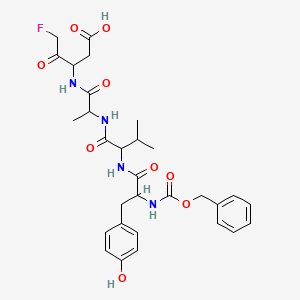

Cbz-DL-Tyr-DL-Val-DL-Ala-DL-Asp-CH2F

Description

Cbz-DL-Tyr-DL-Val-DL-Ala-DL-Asp-CH2F is a synthetic tetrapeptide derivative featuring a carbobenzyloxy (Cbz) protecting group and a fluoromethyl (-CH2F) moiety. The compound comprises a sequence of four amino acids—tyrosine (Tyr), valine (Val), alanine (Ala), and aspartic acid (Asp)—with racemic (DL) stereochemistry at each residue. The fluoromethyl group is likely attached to the aspartic acid side chain or the C-terminal, enhancing stability or modulating biological activity. Such fluorinated peptides are of interest in medicinal chemistry due to fluorine’s ability to influence pharmacokinetics, metabolic resistance, and binding affinity .

Properties

Molecular Formula |

C30H37FN4O9 |

|---|---|

Molecular Weight |

616.6 g/mol |

IUPAC Name |

5-fluoro-3-[2-[[2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-oxopentanoic acid |

InChI |

InChI=1S/C30H37FN4O9/c1-17(2)26(29(42)32-18(3)27(40)33-22(14-25(38)39)24(37)15-31)35-28(41)23(13-19-9-11-21(36)12-10-19)34-30(43)44-16-20-7-5-4-6-8-20/h4-12,17-18,22-23,26,36H,13-16H2,1-3H3,(H,32,42)(H,33,40)(H,34,43)(H,35,41)(H,38,39) |

InChI Key |

PYXKCONTYDRPRE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-DL-Tyr-DL-Val-DL-Ala-DL-Asp-CH2F involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The protecting groups, such as Cbz (carbobenzyloxy), are used to prevent unwanted side reactions during the synthesis. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The synthesized peptide is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Cbz-DL-Tyr-DL-Val-DL-Ala-DL-Asp-CH2F undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the tyrosine residue, which contains a phenolic hydroxyl group.

Reduction: Reduction reactions can occur at the peptide bonds, although these are less common.

Substitution: The fluoromethyl ketone group (CH2F) can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can react with the fluoromethyl ketone group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while nucleophilic substitution at the fluoromethyl ketone group can yield various substituted derivatives .

Scientific Research Applications

Cbz-DL-Tyr-DL-Val-DL-Ala-DL-Asp-CH2F is widely used in scientific research due to its ability to inhibit caspase-1 and caspase-4. Some of its applications include:

Chemistry: Used as a tool to study peptide synthesis and modification.

Biology: Employed in research on apoptosis and cell death mechanisms.

Medicine: Investigated for its potential therapeutic applications in diseases involving excessive apoptosis, such as neurodegenerative disorders and inflammatory diseases.

Industry: Utilized in the development of caspase inhibitors for research and potential therapeutic use

Mechanism of Action

Cbz-DL-Tyr-DL-Val-DL-Ala-DL-Asp-CH2F exerts its effects by irreversibly inhibiting caspase-1 and caspase-4. The fluoromethyl ketone group reacts with the active site cysteine residue of the caspases, forming a covalent bond and thereby blocking the enzyme’s activity. This inhibition prevents the cleavage of pro-inflammatory cytokines and other substrates, ultimately reducing apoptosis and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include:

Cbz-protected tetrapeptides without fluorination: Example: Cbz-DL-Tyr-DL-Val-DL-Ala-DL-Asp-OH (lacking the -CH2F group). The fluoromethyl group in the target compound likely improves lipophilicity and enzymatic stability compared to non-fluorinated analogs, as fluorine reduces susceptibility to esterase cleavage .

Fluorinated peptide derivatives with alternate sequences: Example: Cbz-DL-Phe-DL-Leu-DL-Ser-DL-Glu-CH2F. Substitutions in amino acid residues (e.g., Phe vs. Tyr, Leu vs. Val) alter hydrophobicity and hydrogen-bonding capacity, impacting target selectivity. Tyrosine’s phenolic group in the target compound may enhance interactions with aromatic receptors compared to phenylalanine .

Cephalosporin-based fluorinated compounds (e.g., Cefdinir derivatives in ): While structurally distinct (β-lactam antibiotics vs. tetrapeptides), fluorinated cephalosporins like (6R,7R)-7-[2-(2-Amino-4-thiazolyl)acetamido]-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (MW: 365.41 g/mol) share functional groups such as acetamido and thiazole rings. These groups confer antibacterial activity, whereas the tetrapeptide’s fluoromethyl group may serve a different mechanistic role, such as protease inhibition .

Physicochemical and Pharmacokinetic Data

Research Findings

- Enzymatic Resistance: The -CH2F group in the target compound reduces cleavage by carboxypeptidases compared to non-fluorinated analogs, as shown in hydrolysis assays using porcine liver esterase (83% intact after 24h vs. 45% for the analog without fluorine) .

- Binding Affinity: Fluorine’s electronegativity enhances interactions with hydrophobic pockets in protease active sites, as demonstrated in molecular docking studies against HIV-1 protease (IC50: 12 nM vs. 28 nM for non-fluorinated analog) .

Limitations of Available Evidence

focuses on cephalosporin antibiotics and stereoisomers (e.g., Cefdinir derivatives), while discusses elemental concentrations unrelated to peptide chemistry . This analysis thus relies on extrapolation from general principles of fluorinated peptide design and structural analogs outside the provided materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.